2-amino-4-(4-ethoxyphenyl)-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile
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Overview
Description
2-amino-4-(4-ethoxyphenyl)-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-ethoxyphenyl)-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of Functional Groups: The ethoxyphenyl, nitrophenyl, and thio groups can be introduced through substitution reactions using appropriate reagents.
Final Assembly: The amino and dicarbonitrile groups are added in the final steps to complete the molecule.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-ethoxyphenyl)-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can modify the nitrophenyl group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group can yield an amino derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can study these effects to develop new therapeutic agents.
Medicine
The compound or its derivatives might be explored for potential medicinal applications, including drug development for various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-ethoxyphenyl)-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-methoxyphenyl)-6-((2-(4-nitrophenyl)-2-oxoethyl)thio)pyridine-3,5-dicarbonitrile
- 2-Amino-4-(4-ethoxyphenyl)-6-((2-(4-aminophenyl)-2-oxoethyl)thio)pyridine-3,5-dicarbonitrile
Uniqueness
The uniqueness of 2-amino-4-(4-ethoxyphenyl)-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile lies in its specific functional groups and their arrangement, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest in scientific research and industrial applications.
Biological Activity
The compound 2-amino-4-(4-ethoxyphenyl)-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile (CAS No: 361477-93-2) is a member of the pyridine derivatives family, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C23H17N5O4S, with a molecular weight of 445.47 g/mol. The structure features a pyridine ring substituted with various functional groups, including ethoxy and nitrophenyl moieties, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common method includes the condensation of malononitrile with thiols and aldehydes through pseudo-four-component reactions. Recent studies have highlighted the efficiency of one-pot multicomponent reactions in generating pyridine derivatives with high yields and purity .
Anticancer Properties
Recent research has demonstrated that derivatives of pyridine-3,5-dicarbonitriles exhibit significant anticancer activity. For instance, compounds similar to 2-amino-4-(4-ethoxyphenyl)-6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}pyridine have shown potent cytotoxic effects against various cancer cell lines, including glioblastoma, liver, breast, and lung cancers .
Table 1: Summary of Anticancer Activity
The mechanism underlying the anticancer properties of this compound involves the induction of apoptosis and inhibition of cell proliferation. It interacts with various molecular targets including enzymes involved in cancer cell signaling pathways. The presence of nitrophenyl groups enhances its ability to induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
- Study on Glioblastoma Cells : In a study evaluating the effects of similar pyridine derivatives on glioblastoma cells, compound 5o was found to significantly reduce cell viability in a dose-dependent manner. When combined with receptor tyrosine kinase inhibitors, it exhibited enhanced cytotoxicity, suggesting a synergistic effect that could be harnessed for therapeutic purposes .
- In Vitro Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of various pyridine derivatives on different cancer cell lines. The results indicated that modifications on the pyridine scaffold could lead to varying degrees of cytotoxicity, emphasizing the importance of structural optimization in drug design .
Properties
IUPAC Name |
2-amino-4-(4-ethoxyphenyl)-6-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylpyridine-3,5-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O4S/c1-2-32-17-9-5-15(6-10-17)21-18(11-24)22(26)27-23(19(21)12-25)33-13-20(29)14-3-7-16(8-4-14)28(30)31/h3-10H,2,13H2,1H3,(H2,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVDQLCZKOTGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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